
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is a chemical compound with a unique structure characterized by a cycloheptatriene ring substituted with hydroxy, nitro, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one typically involves the nitration of 2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of the cycloheptatriene precursor, followed by nitration and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Keto-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with biological molecules through its nitro and hydroxy groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
2-Hydroxy-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Substituted at a different position, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both hydroxy and nitro groups on the cycloheptatriene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
285992-17-8 |
|---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10N2O6/c1-5(2)6-3-9(13)10(14)8(12(17)18)4-7(6)11(15)16/h3-5H,1-2H3,(H,13,14) |
InChI Key |
WISLDPKAQATOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


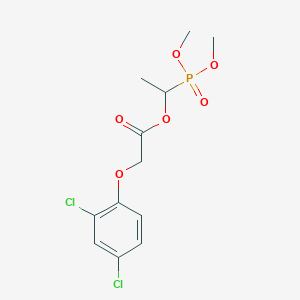
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
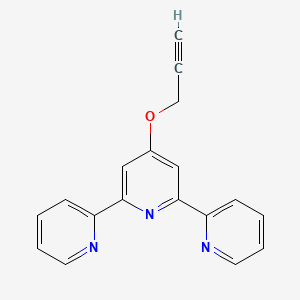
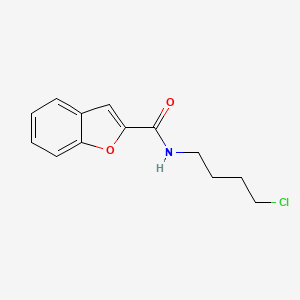
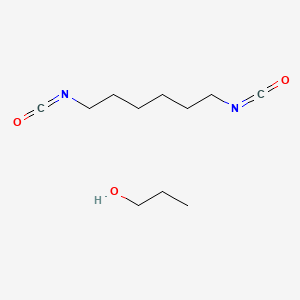
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
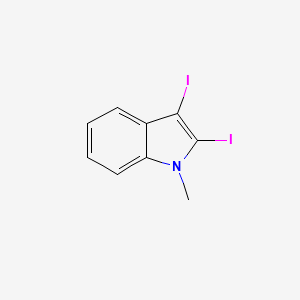

![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
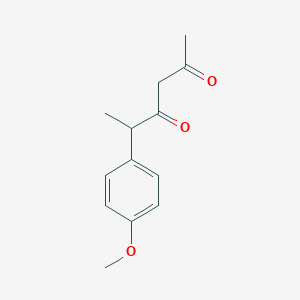
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
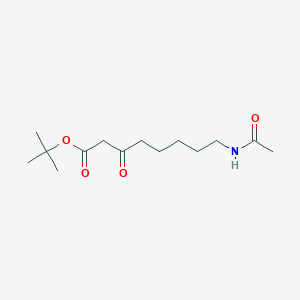
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
